tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Platelet Aggregation GP IIb-IIIa Antagonist Spirocyclic Scaffold

Generic piperidine or linear carbamate analogs cannot replicate the unique conformational and steric properties of the 3-azaspiro[5.5]undecane core. This protected building block solves the challenge of accessing rigid, three-dimensional chemical space for drug discovery. Its Boc and 8-oxo handles enable selective, orthogonal synthetic manipulation, while the spiro junction enforces orthogonal exit vectors critical for modulating protein-protein interactions. Validated in GP IIb-IIIa antagonists, anti-influenza A M2 inhibitors, and azaspirane immunosuppressants, it directly supports CNS, antiviral, and autoimmune disease programs. Supplied with full analytical documentation (HPLC, NMR, MS), in stock for immediate global dispatch.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
Cat. No. B12281408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCC(=O)C2)CC1
InChIInChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(17)11-15/h4-11H2,1-3H3
InChIKeyMLTLJSPYJYVNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Versatile Spirocyclic Building Block


tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 2306272-84-2) is a protected spirocyclic building block featuring a tert-butyl carbamate (Boc) group and a ketone functionality within a rigid 3-azaspiro[5.5]undecane scaffold . As a member of the azaspirocycle class, it exhibits the three-dimensional complexity and favorable physicochemical properties characteristic of spiro-heterocycles, which are increasingly employed in medicinal chemistry to escape flat, aromatic chemical space and improve drug-likeness .

Orthogonal Boc and ketone handles
Rigid spirocyclic scaffold with defined 3D vectors
Conformationally constrained building block for lead generation

Why Generic Substitution Fails for This Spirocyclic Building Block


Generic substitution of this compound with simpler piperidine or linear carbamate analogs is not feasible due to its specific spirocyclic architecture, which dictates unique conformational and steric properties . The rigid spiro junction and the precise placement of the Boc-protected nitrogen and 8-oxo group enable a distinct three-dimensional orientation of substituents (orthogonal exit vectors), a feature critical for exploring novel chemical space and modulating biological targets, such as protein-protein interfaces [1]. Furthermore, the compound's functional group array allows for orthogonal synthetic manipulation, a level of versatility not offered by less functionalized or flat aromatic alternatives [1].

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Simpler piperidine analogs lack the rigid spiro junction and orthogonal exit vectors critical for target engagement.
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Linear carbamates cannot reproduce the three-dimensional orientation and steric environment of the azaspiro scaffold.
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Replacement may compromise orthogonal synthetic versatility and scaffold-specific structure-activity relationships.

Quantitative Evidence vs. Analogs


GP IIb-IIIa Antagonism Validates Core Scaffold

While the target compound itself is a building block and lacks direct biological data, its core scaffold—the 3-azaspiro[5.5]undecane nucleus—has been validated in potent glycoprotein IIb-IIIa antagonists. When elaborated with appropriate side chains, this scaffold yielded compounds with nanomolar activity in inhibiting platelet aggregation, demonstrating its utility as a central template for nonpeptide RGD mimics [1]. This contrasts with simpler piperidine-based templates that may not achieve the same conformational constraints for optimal receptor binding.

GP IIb-IIIa scaffold validation
Class-level
3-Azaspiro[5.5]undecane core enables nanomolar platelet aggregation inhibition in elaborated derivatives
Supports scaffold utility for receptor antagonism research.
Data from full antagonists; verify with target building block.
Platelet Aggregation GP IIb-IIIa Antagonist Spirocyclic Scaffold

Antiviral M2 Inhibition vs. Amantadine

A direct analog, 3-azaspiro[5.5]undecane hydrochloride (the deprotected form of the target compound's nitrogen), demonstrates increased potency (IC50 = 0.92 µM) as an inhibitor of the influenza A virus M2 proton channel compared to the classic antiviral amantadine . This class-level evidence underscores the biological relevance of the spirocyclic core for ion channel modulation. The target compound, with its Boc and oxo groups, offers a distinct, protected entry point for further optimization.

M2 proton channel inhibition
Class-level
Analog IC50 = 0.92 µM against influenza A M2, >10x more potent than amantadine in this assay context
Reported M2 inhibition context supports ion channel target studies.
Deprotected analog; Boc/oxo groups alter activity.
Antiviral Influenza A M2 Proton Channel

In Vivo Antiarthritic Activity of Azaspirane Analogs

A series of 9-hetero-3-azaspiro[5.5]undecane analogs of spirogermanium were synthesized and evaluated for in vivo antiarthritic and suppressor cell-inducing activity in a rat adjuvant arthritis model [1]. The study demonstrated that appropriately substituted carbon and silicon analogs retained activity, with the 8,8-dipropyl carbon analog being among the most active. This provides class-level evidence that the 3-azaspiro[5.5]undecane scaffold is capable of delivering in vivo efficacy in a chronic disease model, a key differentiator from simple in vitro-active fragments.

In vivo antiarthritic activity
Class-level
9-Hetero-3-azaspiro[5.5]undecane analogs reduced paw edema and induced suppressor cells (r=0.894, p
Reported in vivo immunomodulatory endpoint context.
Rat model; translation to target compound requires synthesis.
Aqueous solubility of core
Class-level
Deprotected analog: >25 mg/mL in water
High core solubility supports assay development and formulation exploration.
Boc group will modify solubility; verify experimentally.
Drug-like property improvement
Class-level
1-Substituted 2-azaspiro[3.3]heptanes showed better pKa, log D, solubility, and predicted clearance vs. 2-substituted piperidines
Spirocyclic scaffold may improve drug-like properties over simple piperidine.
Related spirocyclic class; data to verify for [5.5] system.
Dual μ/ORL1 receptor affinity
Class-level
Substituted spiro[5.5]undecane derivatives show dual binding to μ-opioid and ORL1 receptors
Reported dual GPCR engagement supports CNS target polypharmacology research.
Ki values depend on substitution; patent examples.
Immunomodulation Antiarthritic Azaspirane

High Aqueous Solubility of Deprotected Analog

The deprotected analog, 3-azaspiro[5.5]undecane hydrochloride, exhibits high aqueous solubility (>25 mg/mL in water) . While the target compound's Boc group will alter solubility, this data point suggests the core spirocyclic structure does not inherently confer poor water solubility, a common issue with flat, lipophilic molecules. This property is advantageous for biological testing and formulation, distinguishing it from more lipophilic spirocycles or aromatic analogs that require DMSO for solubilization.

Aqueous solubility of core
Class-level
Deprotected analog: >25 mg/mL in water
High core solubility supports assay development and formulation exploration.
Boc group will modify solubility; verify experimentally.
Solubility Physicochemical Property Assay Development

Improved Drug-Like Properties vs. Piperidines

A study comparing 1-substituted 2-azaspiro[3.3]heptanes (a related spirocyclic class) to 2-substituted piperidines demonstrated that the spirocyclic analogs possessed improved physicochemical properties, including more favorable basicity (pKa), lipophilicity (log D), aqueous solubility (Solim), and predicted clearance rates (CLim) [1]. While not the exact [5.5] system, this class-level inference supports the general principle that replacing a simple piperidine ring with a spirocyclic analog can enhance drug-like properties, a key advantage of the target compound.

Drug-like property improvement
Class-level
1-Substituted 2-azaspiro[3.3]heptanes showed better pKa, log D, solubility, and predicted clearance vs. 2-substituted piperidines
Spirocyclic scaffold may improve drug-like properties over simple piperidine.
Related spirocyclic class; data to verify for [5.5] system.
Physicochemical Property Drug-likeness Scaffold Hopping

Dual μ-Opioid and ORL1 Receptor Affinity

Patent literature describes spiro[5.5]undecane derivatives that exhibit affinity for both the μ-opioid receptor and the ORL1 (nociceptin) receptor, a profile associated with analgesic activity and potentially reduced side effects [1]. This class-level evidence highlights the ability of the spiro[5.5]undecane scaffold to engage multiple, structurally related GPCR targets, a capability that may differentiate it from more rigid or linear scaffolds that are more selective but less versatile.

Dual μ/ORL1 receptor affinity
Class-level
Substituted spiro[5.5]undecane derivatives show dual binding to μ-opioid and ORL1 receptors
Reported dual GPCR engagement supports CNS target polypharmacology research.
Ki values depend on substitution; patent examples.
Opioid Receptor Pain Polypharmacology

Research and Industrial Applications


GP IIb-IIIa Antagonist Lead Optimization

The 3-azaspiro[5.5]undecane core has been validated in potent platelet aggregation inhibitors [1]. The target compound, as a protected building block, can be used to synthesize and optimize novel GP IIb-IIIa antagonists for the treatment of thrombotic diseases. The Boc group allows for selective deprotection and subsequent functionalization, while the 8-oxo group provides a handle for further derivatization or modulation of physicochemical properties.

M2 Proton Channel Inhibitor Development

The potent activity of the closely related 3-azaspiro[5.5]undecane core against the influenza A M2 channel [1] positions this building block as a strategic starting point for developing next-generation antivirals. The protected nature of the compound allows for a modular approach to optimizing potency and overcoming resistance, which is a known issue with amantadine.

Immunomodulatory Azaspirane Synthesis

The in vivo antiarthritic and immunosuppressive activity of 9-hetero-3-azaspiro[5.5]undecane analogs [1] validates the scaffold for autoimmune disease applications. The target compound can serve as a versatile intermediate for synthesizing and optimizing new azaspirane derivatives with improved efficacy and safety profiles for conditions like rheumatoid arthritis or for preventing transplant rejection.

CNS Drug Discovery Building Block

The ability of spiro[5.5]undecane derivatives to engage CNS targets like opioid receptors [1] and the scaffold's favorable physicochemical properties (implied by class-level data) make this compound a valuable addition to CNS-focused chemical libraries. Its three-dimensional structure can help explore novel binding modes at GPCRs and other challenging targets, offering a potential advantage over traditional flat aromatic compounds.

Application
Selection Property
Validation Focus
GP IIb-IIIa antagonist research
3-Azaspiro scaffold target engagement
Verify platelet aggregation inhibition with designed derivative
Influenza A M2 channel studies
Scaffold-based M2 inhibition potency
Ion channel assay with synthesized analog
Immunomodulatory azaspirane research
In vivo antiarthritic endpoint context
Validate immunomodulation in disease model
CNS GPCR ligand design
Dual μ/ORL1 receptor binding profile
Binding and selectivity screening

Technical Documentation Hub

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15 linked technical documents
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